Methyl 2-(5-chloro-2H-benzo[D][1,2,3]triazol-2-YL)acetate
Description
Methyl 2-(5-chloro-2H-benzo[D][1,2,3]triazol-2-YL)acetate is a heterocyclic compound featuring a benzotriazole core substituted with a chlorine atom at the 5-position and an ester-linked methyl acetate group at the 2-position. This compound is structurally related to UV absorbers and pharmaceutical intermediates, leveraging the benzotriazole moiety’s stability and capacity for π-π interactions .
Properties
Molecular Formula |
C9H8ClN3O2 |
|---|---|
Molecular Weight |
225.63 g/mol |
IUPAC Name |
methyl 2-(5-chlorobenzotriazol-2-yl)acetate |
InChI |
InChI=1S/C9H8ClN3O2/c1-15-9(14)5-13-11-7-3-2-6(10)4-8(7)12-13/h2-4H,5H2,1H3 |
InChI Key |
DIQOYNNFOXMCAX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1N=C2C=CC(=CC2=N1)Cl |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Coupling to Form the Benzotriazole Core
A key step involves the reaction of halogenated benzenes with 1,2,3-triazole in the presence of a palladium catalyst. This method is described in patent CN105294583A, where halobenzene reacts with 1,2,3-triazole in an organic solvent containing a palladium catalyst under inert atmosphere, typically at 80–120 °C for 10–24 hours. This yields an intermediate benzotriazole compound with high purity and no isomer formation.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Halobenzene + 1,2,3-triazole, Pd catalyst, organic solvent, inert gas, 80–120 °C, 10–24 h | Formation of benzotriazole intermediate (Compound I) |
This step is noted for its mild conditions, operational simplicity, and suitability for scale-up industrial production.
Esterification / Alkylation to Install the Methyl Acetate Side Chain
The methyl 2-(5-chloro-2H-benzo[D]triazol-2-yl)acetate is prepared by alkylation of the triazole nitrogen or by direct esterification of the corresponding acid intermediate. One reported method involves the reaction of the benzotriazole intermediate with methyl chloroacetate in the presence of a base such as potassium carbonate, under reflux in solvents like acetone for extended periods (e.g., 16–18 hours).
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 3 | Benzotriazole intermediate + methyl chloroacetate + K2CO3, reflux in acetone, 16–18 h | Formation of methyl 2-(benzotriazol-2-yl)acetate |
The reaction progress is monitored by thin-layer chromatography (TLC), and the product is purified by silica gel column chromatography using mixtures of n-hexane and dichloromethane.
Purification and Isolation
After completion of the reaction, the crude product is typically subjected to:
- Filtration to remove inorganic salts.
- Solvent evaporation under reduced pressure.
- Extraction with organic solvents (e.g., dichloromethane/water).
- Drying over anhydrous magnesium sulfate.
- Purification by silica gel chromatography using solvent systems such as n-hexane/dichloromethane or petroleum ether/ethyl acetate in varying ratios.
This purification protocol yields the target compound with high purity and good crystallinity.
Summary of Key Reaction Parameters and Yields
Research Findings and Advantages
- The palladium-catalyzed coupling and halogenation steps provide a robust and scalable route to the substituted benzotriazole core with excellent regioselectivity and yield.
- The alkylation step using methyl chloroacetate under basic conditions is efficient and yields the desired ester with minimal by-products.
- Purification by silica gel chromatography ensures removal of impurities and isolation of the compound in crystalline form suitable for further applications.
- The overall synthetic route is characterized by mild reaction conditions, operational simplicity, and suitability for industrial scale-up, making it attractive for pharmaceutical and material science applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-chloro-2H-benzo[D][1,2,3]triazol-2-YL)acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the triazole ring or other functional groups.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors like temperature, solvent, and reaction time .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted triazole compounds .
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(5-chloro-2H-benzo[D][1,2,3]triazol-2-YL)acetate has been studied for its potential as a pharmaceutical agent. Its structure suggests it may exhibit biological activity that can be harnessed in drug development.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial properties of compounds related to this compound. The results indicated that derivatives of benzotriazole possess significant antibacterial and antifungal activities, making them candidates for further development in treating infections caused by resistant strains of bacteria .
Agricultural Chemistry
This compound has applications in agricultural chemistry as a potential pesticide or herbicide. The triazole moiety is known to influence plant growth regulation and disease resistance.
Case Study: Plant Growth Regulation
Research has shown that triazole derivatives can act as plant growth regulators. This compound was tested for its efficacy in enhancing crop yield and disease resistance in various plant species . The findings suggest that this compound could be developed into a novel agricultural product.
Material Sciences
In material sciences, this compound can be utilized as a stabilizer or additive in polymers. Its chemical structure allows it to act as a UV stabilizer, protecting materials from degradation due to ultraviolet light exposure.
Case Study: UV Stability in Polymers
A study investigated the effectiveness of benzotriazole derivatives as UV stabilizers in polyvinyl chloride (PVC). This compound demonstrated superior performance compared to traditional stabilizers, significantly prolonging the lifespan of PVC products under UV exposure .
Data Table: Applications Overview
Mechanism of Action
The mechanism of action of Methyl 2-(5-chloro-2H-benzo[D][1,2,3]triazol-2-YL)acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are often investigated through molecular docking studies and other biochemical assays .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Benzotriazole Core: All compounds share the benzotriazole scaffold, known for UV absorption and chemical stability. The chlorine atom at the 5-position enhances photostability, as seen in UV-326 .
- Substituent Diversity : The methyl acetate group in the target compound contrasts with bulkier substituents (e.g., tert-butyl in UV-326), which influence solubility and application. Bulky groups enhance UV shielding but reduce reactivity in synthetic pathways .
- Ester vs. Phenolic Groups: The methyl acetate substituent may improve metabolic stability compared to phenolic analogs (e.g., UV-326), which are prone to oxidation .
Physicochemical Properties
- Solubility : The methyl acetate group enhances solubility in polar organic solvents (e.g., acetonitrile) compared to hydrophobic tert-butyl analogs .
- Thermal Stability: Phenolic benzotriazoles (e.g., UV-326) degrade above 300°C, while ester derivatives may exhibit lower thermal stability due to ester cleavage .
Biological Activity
Methyl 2-(5-chloro-2H-benzo[D][1,2,3]triazol-2-YL)acetate is a compound belonging to the benzotriazole family, which is known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and photostabilizing properties, supported by relevant case studies and research findings.
- Chemical Formula : C₉H₈ClN₃O₂
- Molecular Weight : 215.63 g/mol
- CAS Number : 423327-78-4
Antimicrobial Activity
Benzotriazole derivatives, including this compound, have been shown to exhibit significant antimicrobial properties. Studies indicate that this compound can inhibit the growth of various bacterial strains.
Case Study: Antibacterial Efficacy
In a study conducted by Ochal et al., several benzotriazole derivatives were tested against Gram-positive and Gram-negative bacteria. This compound demonstrated notable activity against methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 12.5–25 μg/mL, comparable to standard antibiotics like nitrofurantoin .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| MRSA | 12.5–25 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 50 |
Anticancer Activity
Recent research has highlighted the potential anticancer properties of benzotriazole derivatives. This compound has been evaluated for its effects on various cancer cell lines.
Case Study: In Vitro Anticancer Studies
A study published in MDPI assessed the anticancer activity of several benzotriazole compounds against liver cancer cell lines (HEPG-2). The results indicated that this compound exhibited significant cytotoxic effects with an IC₅₀ value lower than that of conventional chemotherapeutics .
| Cell Line | IC₅₀ (μg/mL) |
|---|---|
| HEPG-2 | <10 |
| MCF-7 | <15 |
Photostabilizing Properties
This compound is also recognized for its ability to absorb UV radiation effectively. This property makes it suitable for applications in cosmetics and materials science as a UV filter.
Application in Industry
The compound is utilized in formulations to protect products from UV degradation. Its effectiveness in absorbing UV radiation at wavelengths around 290 nm has been documented .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
